molecular formula C17H15N3O2S B2924872 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 872723-27-8

2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B2924872
CAS No.: 872723-27-8
M. Wt: 325.39
InChI Key: MMOCOYWQCYZCPT-UHFFFAOYSA-N
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Description

2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a chemical compound that belongs to the class of heterocyclic compounds. It contains a furan ring, a pyridazine ring, and a sulfanyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting hydrazine with a suitable dicarbonyl compound under reflux conditions.

    Introduction of the Furan Ring: The furan ring is introduced through a cyclization reaction involving a furan derivative and the pyridazine intermediate.

    Formation of the Sulfanyl Group: The sulfanyl group is introduced by reacting the intermediate with a thiol reagent under mild conditions.

    Acetamide Formation: The final step involves the reaction of the intermediate with 4-methylphenyl acetic acid under acidic or basic conditions to form the acetamide group

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the sulfanyl group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous conditions.

    Substitution: Halides, amines, and polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential anti-inflammatory and antioxidant properties, making it a candidate for drug development targeting diseases related to inflammation and oxidative stress.

    Biological Research: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with molecular targets and pathways related to inflammation and oxidative stress. The compound is believed to inhibit specific enzymes and signaling pathways that contribute to these conditions, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(3-nitrophenyl)acetamide: This compound has a similar structure but with a nitrophenyl group instead of a methylphenyl group.

    3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: Another furan-containing compound with different pharmacological properties.

    3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine: A compound with a pyridazine ring and different substituents, used in different chemical reactions.

Uniqueness

2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is unique due to its specific combination of a furan ring, pyridazine ring, and sulfanyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-12-4-6-13(7-5-12)18-16(21)11-23-17-9-8-14(19-20-17)15-3-2-10-22-15/h2-10H,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOCOYWQCYZCPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801322320
Record name 2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(4-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815688
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

872723-27-8
Record name 2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(4-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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